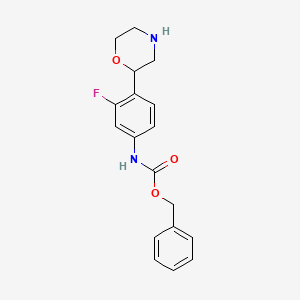
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline, also known as N-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, is a chemical compound with the molecular formula C18H19FN2O3 and a molecular weight of 330.35 g/mol . It is a white to off-white solid that is slightly soluble in chloroform and methanol when heated . This compound is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .
Méthodes De Préparation
The synthesis of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves several steps. One common method includes the condensation of morpholine and 3,4-difluoronitrobenzene, followed by reduction to 3-fluoro-4-morpholinyl aniline under the catalysis of iron . The resulting product is then acylated with phosgene to form 3-fluoro-4-morpholinylphenyl isocyanate, which is subsequently cyclized with ®-butyl glycidate to produce the final compound . This process is characterized by mild reaction conditions and low production costs, making it suitable for industrial production .
Analyse Des Réactions Chimiques
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves its interaction with specific molecular targets and pathways. In the context of its role as an intermediate in the synthesis of Linezolid, it contributes to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline can be compared with other similar compounds, such as:
3-Fluoro-4-morpholinylphenyl isocyanate: Another intermediate in the synthesis of Linezolid, but with different functional groups and reactivity.
3-Fluoro-4-morpholinyl aniline: A precursor in the synthesis of this compound, with similar structural features but different chemical properties.
Benzyl (3-fluoro-4-morpholinyl)carbamate: A related compound with similar applications in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C18H19FN2O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
benzyl N-(3-fluoro-4-morpholin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C18H19FN2O3/c19-16-10-14(6-7-15(16)17-11-20-8-9-23-17)21-18(22)24-12-13-4-2-1-3-5-13/h1-7,10,17,20H,8-9,11-12H2,(H,21,22) |
Clé InChI |
NRZLQXPWDNEFLN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
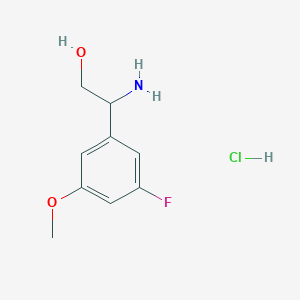

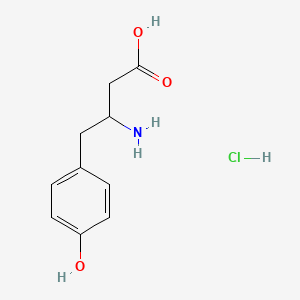
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)
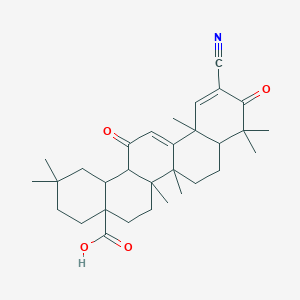
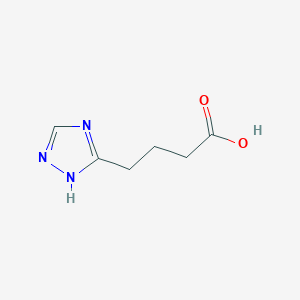
![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286063.png)
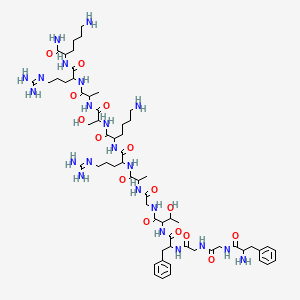
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
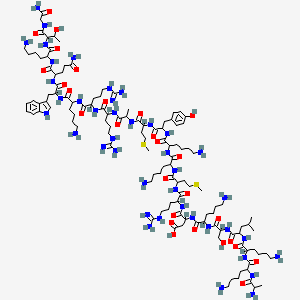
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B15286088.png)
